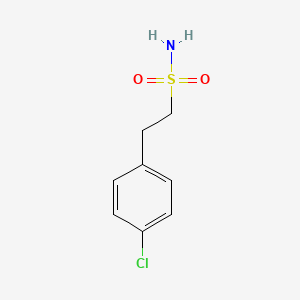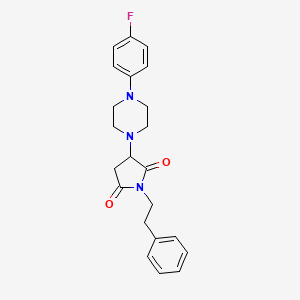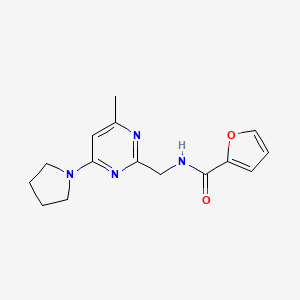
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a pyrimidine ring, and a furan ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . Pyrimidine is a six-membered ring with two nitrogen atoms, and it’s a key component of many biologically active compounds . Furan is a five-membered ring with one oxygen atom, and it’s often used in the synthesis of a wide range of organic compounds.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine, pyrimidine, and furan rings would each contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine, pyrimidine, and furan rings could each undergo different types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine, pyrimidine, and furan rings could affect properties such as solubility, stability, and reactivity .Applications De Recherche Scientifique
Antiprotozoal Agents
Research has shown the synthesis of compounds related to N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide with potent antiprotozoal activities. For instance, studies involving dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have demonstrated strong DNA affinities and significant in vitro and in vivo activities against protozoal infections like Trypanosoma brucei rhodesiense and Plasmodium falciparum, showcasing their potential as novel therapeutic agents against protozoal diseases (Ismail et al., 2004).
Amplifiers of Antibiotics
Compounds structurally related to N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide have been explored as amplifiers of antibiotics. Research on heterobicyclic compounds with pyridinyl and pyrimidinyl rings has demonstrated their ability to enhance the efficacy of antibiotics like phleomycin against bacterial strains such as Escherichia coli, indicating their potential use in overcoming antibiotic resistance and enhancing treatment outcomes (Brown & Cowden, 1982).
Synthesis of Novel Compounds with Potential Biological Activities
The synthesis and biological activity evaluation of derivatives of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide have led to the discovery of compounds with pronounced plant growth-stimulating effects, highlighting their potential application in agriculture to enhance crop yields and productivity (Pivazyan et al., 2019). Additionally, these compounds' versatile chemical structures enable their application in the development of new materials with specific functions, such as selective sensing and drug release, thus opening new avenues in material science and pharmaceuticals (Panja et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-9-14(19-6-2-3-7-19)18-13(17-11)10-16-15(20)12-5-4-8-21-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHMBXQFYALAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CO2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2741515.png)
![4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2741516.png)
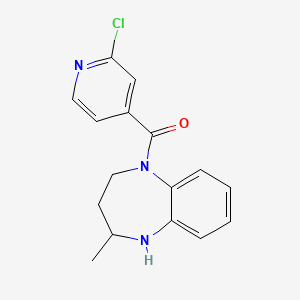
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B2741523.png)
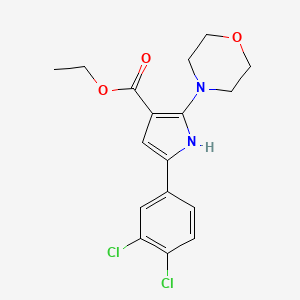

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2741526.png)
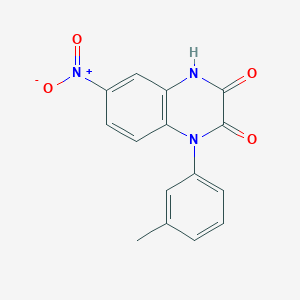

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2741532.png)
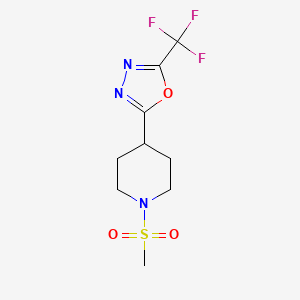
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2741535.png)
